molecular formula C5H8<br>CH2=C(CH3)CH=CH2<br>C5H8 B109036 Isoprene CAS No. 78-79-5

Isoprene

Cat. No. B109036
Key on ui cas rn: 78-79-5
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Patent
US04173588

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].C(OC)(=O)CC(C)=O>>[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].[CH2:18]=[CH:17][C:15](=[CH2:14])[CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Two
Name
reaction product
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
CC(C)=CCCC(C)=O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C=C)O
Step Five
Name
Quantity
464 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
430 g
Type
reactant
Smiles
CC(C)(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced in the course of 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
by distillation when the reaction

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 490 g
Name
Type
product
Smiles
CC(C)(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
Name
Type
product
Smiles
C=CC(C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04173588

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].C(OC)(=O)CC(C)=O>>[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].[CH2:18]=[CH:17][C:15](=[CH2:14])[CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Two
Name
reaction product
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
CC(C)=CCCC(C)=O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C=C)O
Step Five
Name
Quantity
464 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
430 g
Type
reactant
Smiles
CC(C)(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced in the course of 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
by distillation when the reaction

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 490 g
Name
Type
product
Smiles
CC(C)(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
Name
Type
product
Smiles
C=CC(C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04173588

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].C(OC)(=O)CC(C)=O>>[CH3:14][C:15](=[CH:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH3:16].[CH3:23][C:24]([OH:28])([CH:26]=[CH2:27])[CH3:25].[CH2:18]=[CH:17][C:15](=[CH2:14])[CH3:16] |f:0.1.2.3|

Inputs

Step One
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Two
Name
reaction product
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
CC(C)=CCCC(C)=O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C=C)O
Step Five
Name
Quantity
464 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
430 g
Type
reactant
Smiles
CC(C)(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced in the course of 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
by distillation when the reaction

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 490 g
Name
Type
product
Smiles
CC(C)(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
Name
Type
product
Smiles
C=CC(C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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